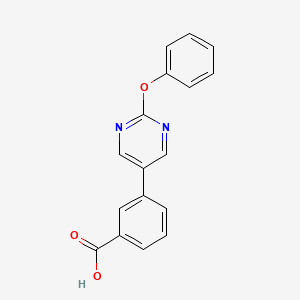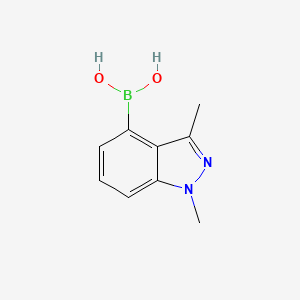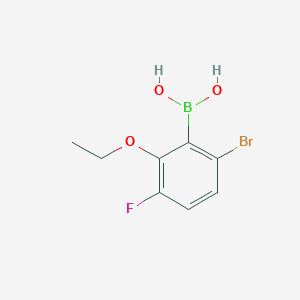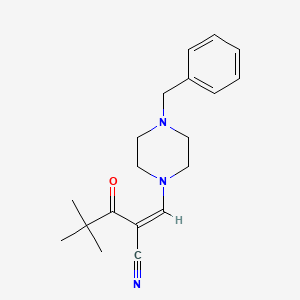
Ácido 3-(2-fenoxipirimidin-5-il)benzoico
Descripción general
Descripción
“3-(2-Phenoxypyrimidin-5-yl)benzoic acid” is an organic compound with the molecular formula C17H12N2O3 . It is also known by the synonym "Benzoic acid, 3- (2-phenoxy-5-pyrimidinyl)-" . The compound has a molecular weight of 292.29 .
Synthesis Analysis
While specific synthesis methods for “3-(2-Phenoxypyrimidin-5-yl)benzoic acid” were not found in the search results, a related compound, 3-Phenoxybenzoic acid derivatives, were synthesized and studied for their pharmacological activity . Some compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .Molecular Structure Analysis
The molecular structure of “3-(2-Phenoxypyrimidin-5-yl)benzoic acid” consists of a benzoic acid group attached to a 2-Phenoxypyrimidin-5-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Phenoxypyrimidin-5-yl)benzoic acid” include a boiling point of 556.1±60.0 °C (Predicted) and a density of 1.303±0.06 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación
Investigación farmacéutica
El ácido 3-(2-fenoxipirimidin-5-il)benzoico puede explorarse en la investigación farmacéutica debido a su similitud estructural con otros derivados de ácido fenoxibenzoico, que han sido estudiados por sus actividades farmacológicas. Por ejemplo, se ha encontrado que los derivados del ácido 3-fenoxibenzoico presentan actividad agonista del receptor activado por proliferador de peroxisomas γ (PPARγ), que es relevante en el tratamiento de la diabetes mediante la activación de la glucoquinasa y la inhibición de la glicosilación de proteínas .
Mecanismo De Acción
The mechanism of action of 3-(2-Phenoxypyrimidin-5-yl)benzoic acid is not fully understood. However, it is believed that the compound binds to certain enzymes and other proteins, resulting in changes in their structure and activity. In addition, 3-(2-Phenoxypyrimidin-5-yl)benzoic acid is thought to interact with certain receptors and other molecules in the body, resulting in a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Phenoxypyrimidin-5-yl)benzoic acid are not fully understood. However, it is known to have a variety of effects, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain pathways. In addition, 3-(2-Phenoxypyrimidin-5-yl)benzoic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Phenoxypyrimidin-5-yl)benzoic acid in laboratory experiments include its availability, its low cost, and its versatility. In addition, it is relatively easy to synthesize and can be used in a variety of ways, including as a building block for the synthesis of other compounds and as a reagent in organic chemistry. The main limitation of 3-(2-Phenoxypyrimidin-5-yl)benzoic acid is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
The future directions for 3-(2-Phenoxypyrimidin-5-yl)benzoic acid are numerous. One potential direction is to continue to explore its biochemical and physiological effects and to develop new compounds based on its structure. In addition, 3-(2-Phenoxypyrimidin-5-yl)benzoic acid could be used to create new drugs and other bioactive compounds, as well as to develop new methods for the synthesis of heterocyclic compounds. Finally, it could be used to create new materials, such as polymers, for use in a variety of applications.
Propiedades
IUPAC Name |
3-(2-phenoxypyrimidin-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(21)13-6-4-5-12(9-13)14-10-18-17(19-11-14)22-15-7-2-1-3-8-15/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRKPKKJRAYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)

![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B1387082.png)
![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)
![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)



-thiourea](/img/structure/B1387091.png)

